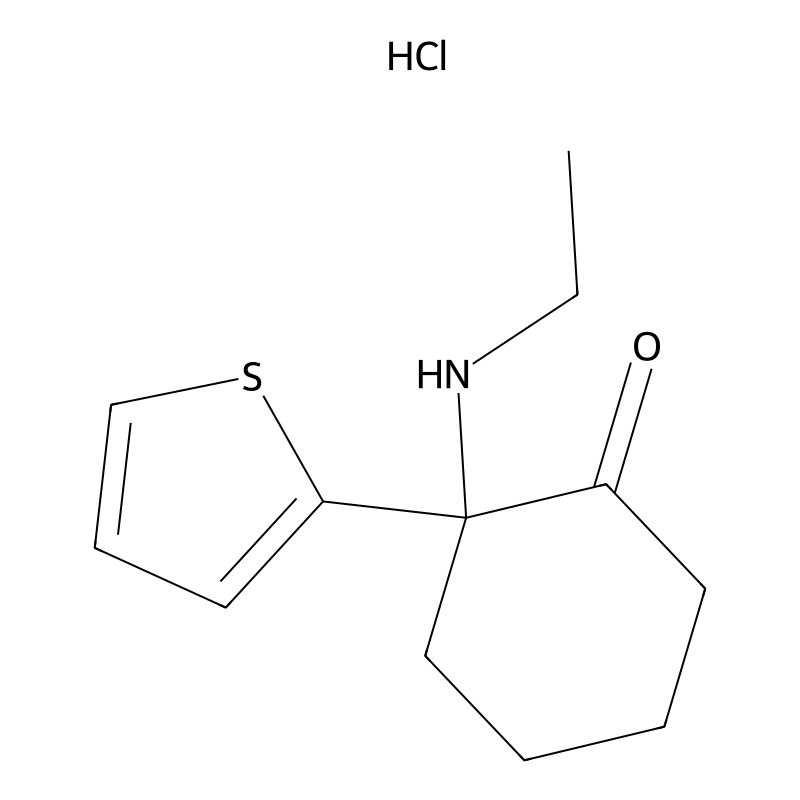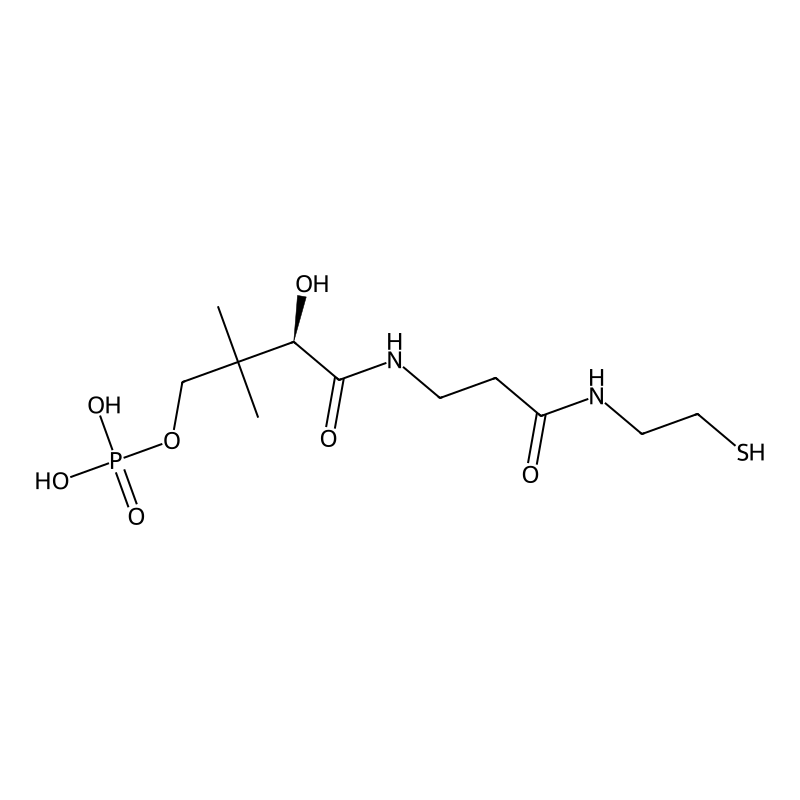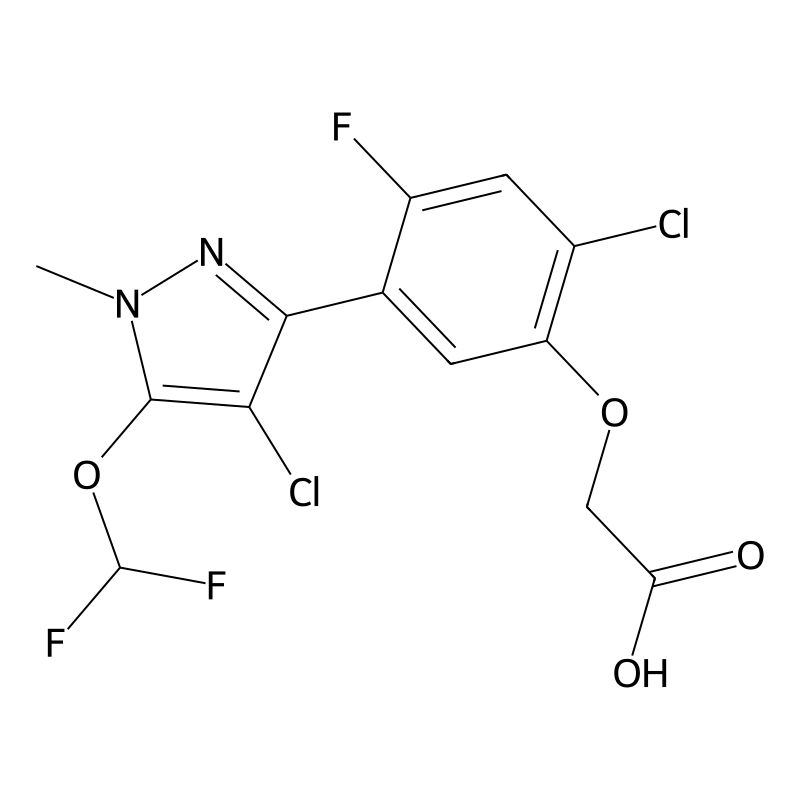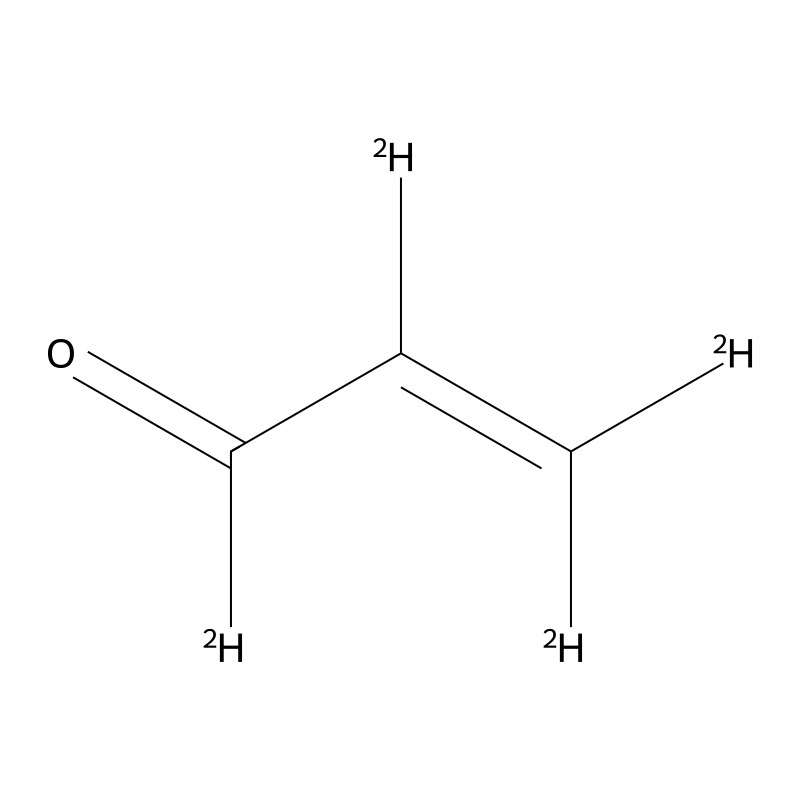Tiletamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Anesthesia in Animals
Tiletamine hydrochloride, often combined with zolazepam hydrochloride (another dissociative anesthetic), is used as a short-acting anesthetic in various animal species. This combination is known by the trade name Telazol (). The mixture provides both dissociation (anesthesia) and muscle relaxation, making it suitable for procedures where short-term immobilization is needed. Studies have shown its effectiveness in anesthetizing various animals, including primates, rodents, rabbits, and reptiles [1].
Source
Evaluation of tiletamine-zolazepam anesthesia in laboratory primates 1: )
Research on Dissociative Anesthetics
Tiletamine hydrochloride itself is also used in research to study the mechanisms of action of dissociative anesthetics. These drugs produce a unique state of anesthesia where patients are unresponsive to pain but may still exhibit awareness and even vocalize. By studying tiletamine's effects on the nervous system, researchers can gain insights into the complex mechanisms underlying dissociative anesthesia [2].
Source
* Wirkungen von Tiletamin (CI-643) an Ratten* (Effects of Tiletamine (CI-643) in Rats) 2: )
Studying Neuropharmacology
Tiletamine hydrochloride's interaction with specific receptors in the brain makes it a valuable tool in neuropharmacological research. Studies investigate how the drug affects various neurotransmitter systems, which can provide insights into learning, memory, and other brain functions [3].
Source
* Wirkungen psychotischer Phenylpiperidine auf die spontane elektroenzephalographische Aktivität der Ratte* (Effects of Psychotic Phenylpiperidines on the Spontaneous Electroencephalographic Activity of the Rat) 3: )
Tiletamine hydrochloride is a dissociative anesthetic agent that acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate receptor. It is chemically related to ketamine and phencyclidine, sharing similar pharmacological properties. Tiletamine hydrochloride appears as odorless white crystals and has the molecular formula C₁₂H₁₈ClNOS, with a molecular weight of approximately 259.795 g/mol . This compound is classified as a Schedule III controlled substance in the United States due to its potential for abuse and dissociative hallucinogenic effects in both humans and animals .
- Tiletamine hydrochloride can cause side effects in animals, including respiratory depression, vomiting, and ataxia [].
- Abuse of tiletamine hydrochloride has been documented, and it may have similar risks to ketamine abuse, including addiction and potential bladder problems.
- Specific data on toxicity is limited and requires further research.
- As with any medication, handling tiletamine hydrochloride should be done with caution and appropriate personal protective equipment.
Tiletamine exerts significant biological activity through its action as an NMDA receptor antagonist. It induces sedation, immobility, and analgesia, making it useful in veterinary medicine for procedures requiring anesthesia . The compound has shown to produce rewarding effects in animal studies, indicating potential for abuse . Tiletamine's effects on the central nervous system include alterations in synaptic transmission without major effects on normal membrane properties at low concentrations .
The synthesis of tiletamine hydrochloride typically involves multi-step organic reactions starting from readily available precursors. One common method includes the formation of the cyclohexanone structure followed by the introduction of the ethylamino and thiophene groups through alkylation and condensation reactions. The final step often involves crystallization from hydrochloric acid to yield the hydrochloride salt form .
Tiletamine hydrochloride is primarily used in veterinary medicine as an anesthetic agent. It is commonly combined with zolazepam to create a product known as Telazol, which is indicated for use in cats and dogs for restraint or anesthesia during short procedures. Additionally, it has been utilized in immobilizing large mammals in wildlife management contexts . Recreational use has also been documented, leading to concerns about its abuse potential among humans .
Studies have indicated that tiletamine can interact with various substances, potentially altering their pharmacokinetics. For instance, it may increase the excretion rate of caffeine, resulting in lower serum levels and reduced efficacy of caffeine . Furthermore, tiletamine's synergistic effects when combined with other agents like zolazepam enhance its sedative properties by modulating GABAergic transmission .
Tiletamine hydrochloride shares structural and functional similarities with several other compounds, particularly dissociative anesthetics. Below is a comparison highlighting its uniqueness:
| Compound Name | Class | Mechanism of Action | Potency | Unique Features |
|---|---|---|---|---|
| Ketamine | Dissociative anesthetic | NMDA receptor antagonist | Moderate | Shorter duration of action |
| Phencyclidine | Dissociative anesthetic | NMDA receptor antagonist | High | Stronger hallucinogenic properties |
| Zolazepam | Benzodiazepine | GABA receptor modulator | Moderate | Enhances GABAergic transmission |
| Nitrous oxide | Inhalational anesthetic | NMDA receptor antagonist | Low | Rapid onset; used primarily for sedation |
| Propofol | General anesthetic | GABA receptor modulator | High | Rapid recovery time |
Tiletamine's unique profile lies in its combination of NMDA antagonism with longer-lasting effects compared to ketamine, making it particularly suitable for veterinary applications where prolonged anesthesia is required . Its combination with zolazepam further distinguishes it as a versatile agent in both clinical and research settings.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]
Other CAS
Wikipedia
Use Classification
Dates
2: Viggers KL, Lindenmayer DB. The use of tiletamine hydrochloride and zolazepam hydrochloride for sedation of the mountain brushtial possum, Trichosurus caninus Ogilby (Phalangeridae: Marsupialia). Aust Vet J. 1995;72(6):215–216. doi:10.1111/j.1751-0813.1995.tb03523.x
3: Agoramoorthy G, Rudran R. Field application of Telazol (tiletamine hydrochloride and zolazepam hydrochloride) to immobilize wild red howler monkeys (Alouatta seniculus) in Venezuela. J Wildl Dis. 1994;30(3):417–420. doi:10.7589/0090-3558-30.3.417
4: Taylor JH, Botha CJ, Swan GE, Mülders MS, Grobler MJ. Tiletamine hydrochloride in combination with zolazepam hydrochloride as an anaesthetic agent in sheep. J S Afr Vet Assoc. 1992;63(2):63–65.
5: Van Heerden J, Burroughs RE, Dauth J, Dreyer MJ. Immobilization of wild dogs (Lycaon pictus) with a tiletamine hydrochloride/zolazepam hydrochloride combination and subsequent evaluation of selected blood chemistry parameters. J Wildl Dis. 1991;27(2):225–229. doi:10.7589/0090-3558-27.2.225
6: Haigh JC, Stirling I, Broughton E. Immobilization of polar bears (Ursus maritimus Phipps) with a mixture of tiletamine hydrochloride and zolazepam hydrochloride. J Wildl Dis. 1985;21(1):43–47. doi:10.7589/0090-3558-21.1.43
7: Asano M, Tsubota T, Komatsu T, Katayama A, Okano T, Nakamura S. Immobilization of Japanese black bears (Ursus thibetanus japonicus) with tiletamine hydrochloride and zolazepam hydrochloride. J Vet Med Sci. 2007;69(4):433–435. doi:10.1292/jvms.69.433
8: Hale MB, Griesemer SJ, Fuller TK. Immobilization of porcupines with tiletamine hydrochloride and zolazepam hydrochloride (Telazol). J Wildl Dis. 1994;30(3):429–431. doi:10.7589/0090-3558-30.3.429
9: Travaini A, Delibes M. Immobilization of free-ranging red foxes (Vulpes vulpes) with tiletamine hydrochloride and zolazepam hydrochloride. J Wildl Dis. 1994;30(4):589–591. doi:10.7589/0090-3558-30.4.589
10: Allen JL. Immobilization of giant Chacoan peccaries (Catagonus wagneri) with a tiletamine hydrochloride/zolazepam hydrochloride combination. J Wildl Dis. 1992;28(3):499–501. doi:10.7589/0090-3558-28.3.499








